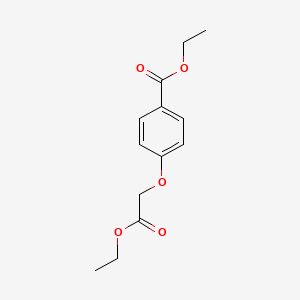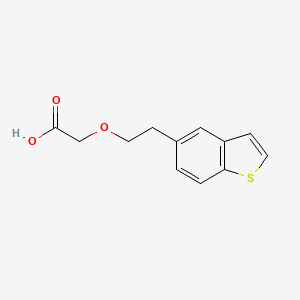![molecular formula C17H13F3N2O2 B8338010 ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate](/img/structure/B8338010.png)
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate
Overview
Description
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a series of reactions involving halogenation and subsequent substitution reactions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The pyridine and indole moieties are then coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-(5-trifluoromethylpyrid-2-yl)-1H-indole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
5-(5-trifluoromethylpyrid-2-yl)-1H-indole: Similar structure but lacks the carboxylic acid and ethyl ester groups.
5-(5-trifluoromethylpyrid-2-yl)-1H-indole-2-carboxamide: Similar structure but has a carboxamide group instead of the ethyl ester.
Uniqueness
The presence of the ethyl ester group in ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate enhances its solubility and bioavailability compared to its analogs. This makes it a more attractive candidate for drug development and other applications where solubility is a critical factor.
Properties
Molecular Formula |
C17H13F3N2O2 |
|---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
ethyl 5-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H13F3N2O2/c1-2-24-16(23)15-8-11-7-10(3-5-14(11)22-15)13-6-4-12(9-21-13)17(18,19)20/h3-9,22H,2H2,1H3 |
InChI Key |
UVXRLSUFNBXKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hydroxy-7,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B8337943.png)
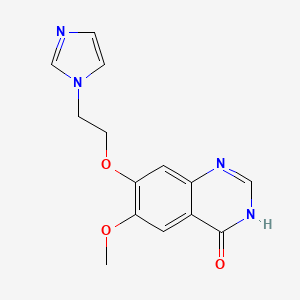
![2-{[(4-Amino-2-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8337946.png)
![3-[(4-Fluorobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8337949.png)
![5-isopropenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8337954.png)
![Tert-butyl 4-[4-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B8337958.png)
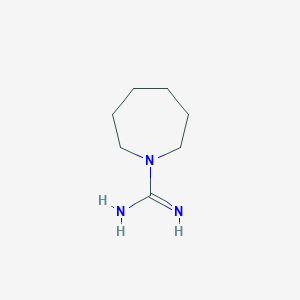
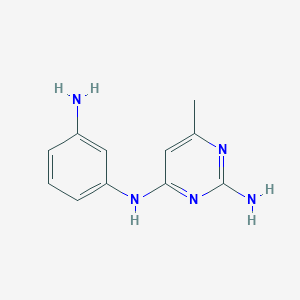
![3-[4-(Benzyloxy)phenyl]-2-ethoxypropanoic acid](/img/structure/B8337975.png)
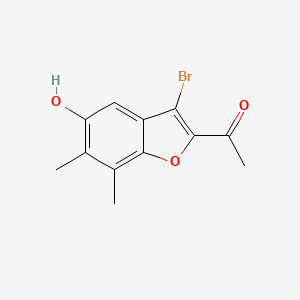
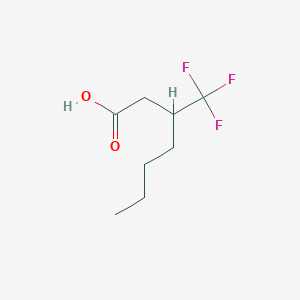
![1-[(6-Methoxypyridin-3-yl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B8338011.png)
